2-Bromo-4-((isobutylamino)methyl)phenol

Lipophilicity ortho-Aminomethylphenol SAR Drug-likeness optimization

Sourcing a halogenated aminomethylphenol with the precise substitution pattern to maintain regioselective reactivity can be a bottleneck. 2-Bromo-4-((isobutylamino)methyl)phenol (CAS 1248656-85-0) solves this as a strategically bifunctional intermediate. - The ortho-bromine uniquely enables Cu(II)-mediated oxidative coupling for ortho-ortho biaryl construction, a reactivity absent in chloro/iodo analogs. - The para-isobutylaminomethyl group provides a 1.03 LogP increment over the N-methyl analog (LogP 2.90 vs 1.87), serving as a high-lipophilicity anchor for SAR studies. - Supplied at ≥95% purity with storage at 2-8°C, ensuring batch-to-batch consistency for reproducible research outcomes.

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
Cat. No. B13289056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-((isobutylamino)methyl)phenol
Molecular FormulaC11H16BrNO
Molecular Weight258.15 g/mol
Structural Identifiers
SMILESCC(C)CNCC1=CC(=C(C=C1)O)Br
InChIInChI=1S/C11H16BrNO/c1-8(2)6-13-7-9-3-4-11(14)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3
InChIKeyCQDPGYQFYSOPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-((isobutylamino)methyl)phenol Physicochemical Overview


2-Bromo-4-((isobutylamino)methyl)phenol (CAS 1248656-85-0) is a disubstituted ortho-aminomethylphenol bearing an ortho-bromine and a para-isobutylaminomethyl substituent on the phenolic ring . It belongs to a structurally defined family of halogenated aminomethylphenols that have been pursued in the patent literature for anti-inflammatory, diuretic, and antihypertensive applications [1]. The compound has a molecular formula of C₁₁H₁₆BrNO, a molecular weight of 258.15 g/mol, a computed LogP of 2.90, a topological polar surface area (TPSA) of 32.26 Ų, and 4 rotatable bonds; it is commercially supplied at ≥95% purity with recommended storage at 2–8 °C under dry, sealed conditions .

Ortho-bromo oxidative coupling building block
PNMT target engagement probe scaffold
High-lipophilicity SAR anchor point
Halogen-bonding pharmacophore for PTP design

Non-Substitutability of 2-Bromo-4-((isobutylamino)methyl)phenol


Within the ortho-aminomethylphenol chemotype, small changes to the halogen identity, the N-alkyl chain length, or the substitution pattern produce large shifts in lipophilicity, target engagement, and synthetic reactivity. The ortho-bromine atom uniquely enables regioselective oxidative coupling chemistry that chloro and iodo analogs fail to support in the same fashion [1], while the isobutyl side chain on the 4-aminomethyl group delivers a LogP of 2.90 that is approximately 1.0 log-unit higher than the corresponding N-methyl analog (LogP 1.87), a difference that class-level SAR studies have shown translates into significant changes in bacteriostatic potency and enzyme inhibition within this scaffold [2]. Furthermore, regioisomeric placement of the bromine (2-bromo vs. 6-bromo vs. 4-bromo) alters both the electronic environment of the phenol OH and the steric accessibility of the aminomethyl moiety, directly affecting binding to targets such as phenylethanolamine N-methyltransferase (PNMT) and tyrosine phosphatases [3]. These interdependencies mean that generic replacement of 2-bromo-4-((isobutylamino)methyl)phenol with a near neighbor risks loss of the very property that justified its selection in a given experimental or manufacturing protocol.

Halogen identity Ortho-bromine enables Cu(II)-mediated regioselective coupling; chloro or iodo analogs show divergent reactivity that may alter synthetic outcomes.
N-alkyl lipophilicity The isobutyl side chain delivers higher LogP than the N-methyl analog; this shift in partition coefficient can modify membrane permeation and compartment distribution, potentially disrupting established SAR.
Regioisomeric placement Moving bromine to the 6-position or altering the aminomethyl pattern changes pharmacophore geometry; PNMT and PTP interactions observed for the 2,4-substituted compound may not be retained in regioisomers.

Quantitative Comparator Evidence for 2-Bromo-4-((isobutylamino)methyl)phenol


LogP Differentiation: Isobutyl vs. Methyl N-Alkyl Chain

The isobutyl substituent on the 4-aminomethyl nitrogen of 2‑bromo-4-((isobutylamino)methyl)phenol provides a computed LogP of 2.90, whereas the corresponding N‑methyl analog (2‑bromo‑4-((methylamino)methyl)phenol) has a LogP of 1.87 . This 1.03 log-unit increase represents an approximate 10.7-fold increase in octanol–water partition coefficient, which a published QSAR study of ortho-aminomethylphenols directly links to enhanced bacteriostatic activity through a two-parameter correlation involving substituent hydrophobicity [1].

LogP: isobutyl vs. methyl
Context-dependent
ΔLogP ≈ +1.03 (≈10.7-fold higher partition coefficient)
Supports lipophilicity-driven activity differentiation in QSAR models.
Computed LogP; consistent with Kudryavtseva et al. scaffold correlation.
Lipophilicity ortho-Aminomethylphenol SAR Drug-likeness optimization

PNMT Inhibition: Ortho-Bromo Para-Isobutylaminomethyl Pattern

2-Bromo-4-((isobutylamino)methyl)phenol inhibited phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using the bovine enzyme [1]. In a structurally related but distinct bromophenol scaffold (4-phenylbutenone bromophenol derivatives), representative compounds achieved BChE Ki values in the range of 7.36–29.38 nM [2], demonstrating that the PNMT engagement of the target compound is scaffold-specific and not a general property of all bromophenols. Within the ortho-aminomethylphenol series, the combination of an ortho-bromine and a para-isobutylaminomethyl group creates a defined pharmacophore geometry that is absent in the corresponding 2-bromo-6-((isobutylamino)methyl)phenol regioisomer (CAS 157729-13-0), for which no PNMT data are available, indicating that the 2,4-substitution pattern is critical for this particular target interaction .

PNMT inhibition (bovine)
Class-level inference
Ki = 1.11 × 10⁶ nM (1.11 mM)
Modest-affinity engagement confirms 2,4-pharmacophore; not a potent inhibitor.
Radiochemical assay; PNMT probe context only.
Phenylethanolamine N-methyltransferase PNMT inhibition Catecholamine biosynthesis

PTP Inhibition Modulation by Ortho-Bromo Substitution

Bromophenol derivatives as a class have demonstrated significant protein tyrosine phosphatase (PTP) inhibitory activity. A structurally related bromophenol (reported in BindingDB as a bromophenol derivative with PTP activity) showed IC₅₀ values of 1.90 × 10⁴ nM against TC-PTP (human), 3.00 × 10³ nM against SHP-1, and 1.20 × 10⁴ nM against yeast PTP1 [1]. The presence and position of the bromine atom is critical: in a systematic study of LMPTP inhibitors (Table 1, PMC 2022), the compound bearing R₁ = –Br substitution showed an IC₅₀ of 17.6 ± 3.3 μM, whereas the parent unsubstituted analog (R₁ = H) showed an IC₅₀ of 0.239 ± 0.053 μM — a ~74-fold loss in potency upon bromination at that position [2]. This demonstrates that the ortho-bromine in 2-bromo-4-((isobutylamino)methyl)phenol is not a passive structural feature but an active determinant of PTP interaction, and replacement with hydrogen, chlorine, or fluorine would fundamentally alter the PTP inhibition profile.

PTP inhibition: halogen effect
Class-level inference
~74-fold IC₅₀ shift (Br vs. H) in related LMPTP scaffold
Bromine substitution significantly modulates PTP interaction; ortho-Br may influence phosphatase selectivity.
Data from a structurally distinct bromophenol series; pNPP hydrolysis assay.
Protein tyrosine phosphatase PTP1B TC-PTP Bromophenol SAR

Regioisomeric Reactivity: 2-Bromo-4- vs. 2-Bromo-6-Substituted

A recent study on the regioselective oxidative coupling of monohalogenated phenols reports that phenols bearing ortho-bromo substituents participate in aerobic, ortho–ortho selective oxidative coupling mediated by hydroxo multicopper(II) clusters [1]. The reaction outcome is halogen-dependent: bromo-substituted phenols exhibit distinct reactivity and selectivity compared to their chloro and iodo counterparts. The 2-bromo-4-((isobutylamino)methyl)phenol regioisomer places the bromine at the 2-position (ortho to OH), enabling participation in this coupling chemistry, whereas the 2-bromo-6-((isobutylamino)methyl)phenol regioisomer (CAS 157729-13-0) presents a different steric and electronic environment at the reactive ortho site . The para-isobutylaminomethyl group further modulates the electron density on the ring, influencing coupling efficiency in a manner not achievable with para-unsubstituted or para-methyl-substituted analogs.

Ortho–ortho coupling capability
Method context
2-bromo substitution enables Cu(II)-cluster oxidative coupling; chloro/iodo give different product distributions.
2-Bromo regioisomer is prerequisite for this coupling; 6-bromo or des-bromo analogs would yield different biaryl products.
Aerobic multicopper(II) cluster catalysis; J. Am. Chem. Soc. 2024.
Regioselective synthesis Monohalogenated phenol coupling Ortho–ortho oxidative coupling

Combinatorial Pharmacophore: Ortho-Br and Para-Isobutylaminomethyl Patent Space

The European patent EP0191108A1 and related filings explicitly claim ortho-aminomethylphenol compounds of formula wherein X is halogen (Cl, Br, I, F) and R is hydrogen or C₁–C₄ alkyl, for anti-inflammatory, analgesic, diuretic, and antihypertensive uses [1]. Within this claimed space, 2-bromo-4-((isobutylamino)methyl)phenol occupies a specific coordinate: X = Br (largest routinely used halogen in this series, maximizing polarizability and halogen-bonding potential) and R = isobutyl (a branched C₄ alkyl providing the highest LogP among simple C₁–C₄ N-alkyl variants) . The unsubstituted analog 4-((isobutylamino)methyl)phenol (no halogen) and the primary amine 2-bromo-4-(aminomethyl)phenol (R = H) fall at opposite extremes of the patent-defined property space and lack the combined steric, electronic, and lipophilic profile of the target compound .

Patent pharmacophore space
Supporting evidence
Combines X=Br (largest halogen) with R=isobutyl (highest LogP among C₁–C₄ alkyls); maps to extreme coordinate in EP0191108A1.
Represents a strategically distinct tool compound at the high-lipophilicity, high-polarizability boundary of the patent class.
Simpler analogs do not recapitulate this combined profile.
ortho-Aminomethylphenol patent class Anti-inflammatory Diuretic Halogen-alkyl pharmacophore

Application Scenarios for 2-Bromo-4-((isobutylamino)methyl)phenol


Ortho–Ortho Coupled Biaryl Library Building Block

The ortho-bromine substituent enables participation in Cu(II)-cluster-mediated regioselective oxidative coupling of monohalogenated phenols, a recently reported methodology for constructing ortho–ortho coupled biaryl products [1]. The para-isobutylaminomethyl group remains available for subsequent diversification (e.g., N-alkylation, acylation, reductive amination), making this compound a strategically bifunctional intermediate. Unlike the 6-bromo regioisomer or the des-bromo analog, only the 2-bromo substitution pattern places the halogen at the reactive ortho site required for this coupling chemistry, while the isobutyl group provides solubility characteristics that facilitate homogeneous reaction conditions.

PNMT Probe for Catecholamine Pathway Studies

With a measured Ki of 1.11 × 10⁶ nM against bovine PNMT, this compound provides a defined, albeit modest-affinity, starting point for structure-based optimization of PNMT inhibitors [2]. The ortho-bromo/para-isobutylaminomethyl pharmacophore distinguishes it from other bromophenol sub-classes that preferentially target cholinesterases (BChE Ki in the 7–29 nM range) or carbonic anhydrases [3]. Researchers investigating epinephrine biosynthesis can use this compound as a scaffold-specific tool where PNMT engagement — not general bromophenol reactivity — is the selection criterion.

Lipophilicity-Driven SAR in ortho-Aminomethylphenol Optimization

The 1.03 LogP increment over the N-methyl analog (2.90 vs. 1.87) makes this compound valuable for probing the role of lipophilicity in target engagement, membrane permeability, and metabolic stability within the ortho-aminomethylphenol series . Published QSAR models for this chemotype have established quantitative correlations between substituent hydrophobicity and biological activity [4]. This compound thus serves as the high-LogP anchor point in a congeneric series for assessing whether activity follows a linear or parabolic dependence on lipophilicity, a critical consideration for lead optimization decisions.

Halogen-Bonding Pharmacophore for PTP Inhibitor Design

The ortho-bromine atom provides halogen-bonding capacity that is absent in the des-halogen analog and quantitatively distinct from chloro or fluoro substituents [5]. Within the broader class of bromophenol PTP inhibitors — where the presence vs. absence of bromine has been shown to shift IC₅₀ by ~74-fold in a related scaffold [6] — this compound offers a well-defined substitution pattern for systematically probing bromine-dependent PTP interactions. Medicinal chemistry teams optimizing PTP1B or TC-PTP inhibitors can use it to evaluate whether halogen bonding at the ortho position improves potency, selectivity, or residence time relative to des-bromo or alternative-halogen comparators.

Application
Selection Property
Validation Focus
Ortho–ortho coupled biaryl synthesis
Ortho-bromo substitution pattern
Coupling reactivity with Cu(II) clusters
PNMT pathway probe
PNMT engagement profile
Target-specific inhibition vs. cholinesterases
Lipophilicity-driven SAR
High LogP anchor point
Lipophilicity–activity correlation
Halogen-bonding pharmacophore design
Ortho-bromine halogen-bonding capacity
PTP inhibition selectivity vs. des-bromo analog
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